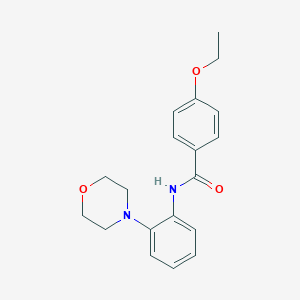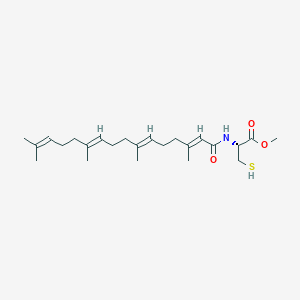![molecular formula C19H15ClN2O2S B238437 N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 2008 by a team of researchers at the University of Manchester, UK, and has since been used in a wide range of studies.
Wirkmechanismus
The mechanism of action of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to involve the inhibition of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
In addition to its effects on cancer cells, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other kinases, including protein kinase C and glycogen synthase kinase 3. It has also been shown to modulate the activity of a range of transcription factors, including NF-κB and AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without the confounding effects of off-target effects. However, one limitation of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent CK2 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of CK2 inhibition in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other cancer treatments is an area of active research, with the potential to enhance the effectiveness of these treatments.
Synthesemethoden
The synthesis of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid derivative, which is then reacted with 2-thiophenecarboxamide to form N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Produktname |
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C19H15ClN2O2S |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
N-[3-[(3-chloro-4-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-7-8-13(10-16(12)20)18(23)21-14-4-2-5-15(11-14)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
KIOVCDBWFNUUOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)